molecular formula C6H14O7S2 B1677549 Diethylene Glycol Dimethanesulfonate CAS No. 34604-52-9

Diethylene Glycol Dimethanesulfonate

Cat. No.: B1677549
CAS No.: 34604-52-9
M. Wt: 262.3 g/mol
InChI Key: CEGQKEWSEGCYRS-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-oxybis-, dimethanesulfonate is an organic compound with the molecular formula C6H14O7S2. It is also known as diethylene glycol dimethanesulfonate. This compound is a colorless to pale yellow liquid that is soluble in water and various organic solvents. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, 2,2’-oxybis-, dimethanesulfonate is typically synthesized through the reaction of diethylene glycol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of ethanol, 2,2’-oxybis-, dimethanesulfonate involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-oxybis-, dimethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.

    Reduction Reactions: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually conducted in acidic or neutral conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Major Products Formed

Scientific Research Applications

Ethanol, 2,2’-oxybis-, dimethanesulfonate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethanol, 2,2’-oxybis-, dimethanesulfonate can be compared with other similar compounds such as:

    Diethylene glycol diethyl ether: Similar in structure but with ethyl groups instead of methanesulfonate groups.

    Diethylene glycol dimethyl ether: Similar in structure but with methyl groups instead of methanesulfonate groups.

    Ethylene glycol dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.

The uniqueness of ethanol, 2,2’-oxybis-, dimethanesulfonate lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs .

Biological Activity

Diethylene Glycol Dimethanesulfonate (DEG-DMS) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its use in pharmaceuticals and potential toxicological effects. This article explores the biological properties of DEG-DMS, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following properties:

PropertyValue
Chemical FormulaC6_{6}H14_{14}O6_{6}S2_{2}
Molecular Weight238.30 g/mol
Melting PointApproximately 130°C
Boiling PointNot extensively documented
SolubilityReacts slowly with water

DEG-DMS is primarily used as a reagent in organic synthesis and has implications in the pharmaceutical industry due to its potential therapeutic effects and toxicity profiles.

Pro-Apoptotic Effects

Research indicates that DEG-DMS exhibits pro-apoptotic effects, particularly on Leydig cells. This has been demonstrated through various studies where subcutaneous injections of DEG-DMS were administered to rats, leading to significant disruptions in epididymal function and the formation of sperm granulomas . The pro-apoptotic activity suggests that DEG-DMS may selectively induce cell death in specific cell types, which could have both therapeutic and adverse implications.

Toxicological Studies

A significant concern surrounding DEG-DMS is its contamination in pharmaceutical products, leading to acute kidney injury (AKI) in children. Several case studies have highlighted outbreaks of unexplained AKI associated with DEG contamination in paracetamol formulations . For instance:

  • Case Study 1 : In Nigeria, a study identified 47 children with AKI linked to contaminated paracetamol syrup containing DEG. The median concentration of DEG was found to be 14% across various samples .
  • Case Study 2 : Similar findings were reported in India and South Africa, where contaminated cough syrups led to significant health crises among pediatric populations .

These cases underscore the importance of monitoring DEG levels in pharmaceutical formulations to prevent toxicological incidents.

The biological activity of DEG-DMS can be attributed to its ability to interact with cellular mechanisms:

  • Cellular Toxicity : Studies have shown that exposure to DEG can lead to oxidative stress and disruption of cellular integrity. Biomarkers such as cytochrome P450-dependent enzymatic activity and glutathione S-transferases have been analyzed to assess the impact of DEG on cellular functions .
  • Kidney Injury Mechanism : The mechanism underlying DEG-induced AKI appears to involve direct nephrotoxicity, potentially mediated by oxidative stress pathways and disruption of renal tubular function .

Properties

IUPAC Name

2-(2-methylsulfonyloxyethoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGQKEWSEGCYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188176
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34604-52-9
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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